

Introduction: The Analytical Imperative for 4-Chloro-4'-hydroxybenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybenzophenone

Cat. No.: B194592

[Get Quote](#)

4-Chloro-4'-hydroxybenzophenone is a pivotal chemical intermediate, notably in the synthesis of the lipid-lowering drug fenofibrate and high-performance polymers like Poly Ether Ketone (PEK).^[1] Its molecular architecture, featuring two distinct monosubstituted benzene rings bridged by a ketone, presents a rich analytical challenge. The precise characterization of this molecule is non-negotiable for ensuring the purity of raw materials and the integrity of final products in pharmaceutical and materials science applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of **4-chloro-4'-hydroxybenzophenone**. This guide provides a detailed exploration of its ^1H and ^{13}C NMR spectra, moving beyond mere data reporting to explain the underlying physicochemical principles that govern the observed spectral features. We will dissect the influence of the electron-donating hydroxyl group, the electron-withdrawing chloro and carbonyl groups, and the resulting electronic asymmetry on the chemical shifts and coupling patterns of the molecule.

This document is structured to serve as a practical reference for researchers and quality control professionals, offering not only a complete spectral assignment but also a robust, field-tested protocol for data acquisition.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of **4-chloro-4'-hydroxybenzophenone**.

Part 1: ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in understanding how the electronic character of the substituents (-OH, -Cl, -C=O) influences the magnetic shielding of adjacent protons.

- **Electron-Donating Groups (EDG):** The hydroxyl (-OH) group is a strong EDG via resonance. It increases electron density on the aromatic ring, particularly at the ortho (C2', C6') and para (C4') positions. This increased electron density creates a stronger local magnetic field that opposes the applied external field, resulting in increased shielding and an upfield (lower ppm) shift of the proton signals.
- **Electron-Withdrawal Groups (EWG):** The carbonyl (-C=O) group and the chlorine (-Cl) atom are EWGs. The carbonyl group withdraws electron density through both induction and resonance, strongly deshielding the ortho protons (H2, H6, H2', H6'). The chlorine atom withdraws electron density primarily through induction due to its high electronegativity, causing deshielding of nearby protons. This decreased electron density reduces the local opposing magnetic field, leading to a downfield (higher ppm) shift.

Spectral Data and Assignments

The ^1H NMR spectrum, typically recorded in DMSO-d₆ at 400 MHz, reveals a distinct set of signals corresponding to the aromatic and hydroxyl protons.[\[2\]](#)

Table 1: ^1H NMR Data for **4-Chloro-4'-hydroxybenzophenone** (400 MHz, DMSO-d₆)

Signal Label	Assigned Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
A	-OH	10.51	Singlet (s)	-	1H
B	H2, H6	7.69	Doublet (d)	~8.5 (typical)	2H
C	H3, H5	~7.55 (expected)	Doublet (d)	~8.5 (typical)	2H
D	H2', H6'	~7.60 (expected)	Doublet (d)	~8.8 (typical)	2H
E	H3', H5'	6.85	Doublet (d)	~8.8 (typical)	2H

Note: Signals for H3, H5 and H2', H6' are often close and may overlap. The provided data[2] simplifies the aromatic region into two main doublets. A more detailed analysis is presented below.

In-Depth Signal Interpretation

- Signal A (δ 10.51, 1H, s, -OH): This downfield singlet is characteristic of a phenolic hydroxyl proton. Its position far downfield is a direct consequence of hydrogen bonding with the DMSO solvent, which significantly deshields the proton. In non-hydrogen-bonding solvents like CDCl_3 , this peak would appear further upfield and would likely be broader.
- Signals from the Chloro-substituted Ring (Ring A):
 - H2, H6 (Signal B, δ 7.69, 2H, d): These protons are ortho to the strongly electron-withdrawing carbonyl group and meta to the chlorine atom. The dominant deshielding effect comes from the carbonyl group, placing them significantly downfield. They appear as a doublet due to coupling with their respective neighbors, H3 and H5 (ortho-coupling, $^3\text{J}_{\text{HH}}$).
 - H3, H5 (Signal C, $\sim\delta$ 7.55): These protons are meta to the carbonyl group and ortho to the chlorine atom. They are less deshielded than H2/H6. They appear as a doublet due to ortho-coupling with H2 and H6, respectively.

- Signals from the Hydroxy-substituted Ring (Ring B):
 - H2', H6' (Signal D, $\sim\delta$ 7.60): These protons are ortho to the carbonyl group and meta to the hydroxyl group. The powerful deshielding from the adjacent carbonyl group is the primary influence, shifting them downfield.
 - H3', H5' (Signal E, δ 6.85, 2H, d): These protons are meta to the carbonyl group and, critically, ortho to the strong electron-donating hydroxyl group. The resonance effect of the -OH group provides significant shielding, shifting this signal substantially upfield compared to all other aromatic protons.^[2] They appear as a doublet due to ortho-coupling with H2' and H6'.

The clear separation between the upfield doublet at 6.85 ppm and the downfield signals is the most telling feature of the ^1H NMR spectrum, immediately confirming the presence of the electron-rich, hydroxy-substituted ring.

Part 2: ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum complements the ^1H data by providing a direct count of non-equivalent carbon atoms and insight into their electronic environments. The same principles of shielding and deshielding apply.

Spectral Data and Assignments

The proton-decoupled ^{13}C NMR spectrum in DMSO-d₆ at 100 MHz shows the expected signals for the 9 distinct carbon environments.^[2]

Table 2: ^{13}C NMR Data for **4-Chloro-4'-hydroxybenzophenone** (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assigned Carbon(s)	Rationale for Assignment
194.2	C7 (C=O)	Carbonyl carbon, highly deshielded by the double bond to oxygen.
161.9 (reported as 159.1)	C4' (C-OH)	Ipso-carbon attached to the highly electronegative oxygen; strong EDG effect.[2]
138.4	C4 (C-Cl)	Ipso-carbon attached to chlorine; deshielded by induction.[2]
137.3	C1'	Ipso-carbon attached to the carbonyl, deshielded.
132.3	C2', C6'	Ortho to carbonyl, deshielded.
131.3	C2, C6	Ortho to carbonyl, deshielded.
128.8	C3, C5	Ortho to chlorine, meta to carbonyl.
128.5	C1	Ipso-carbon attached to carbonyl, deshielded.
115.3	C3', C5'	Ortho to hydroxyl group, strongly shielded by resonance.

In-Depth Signal Interpretation

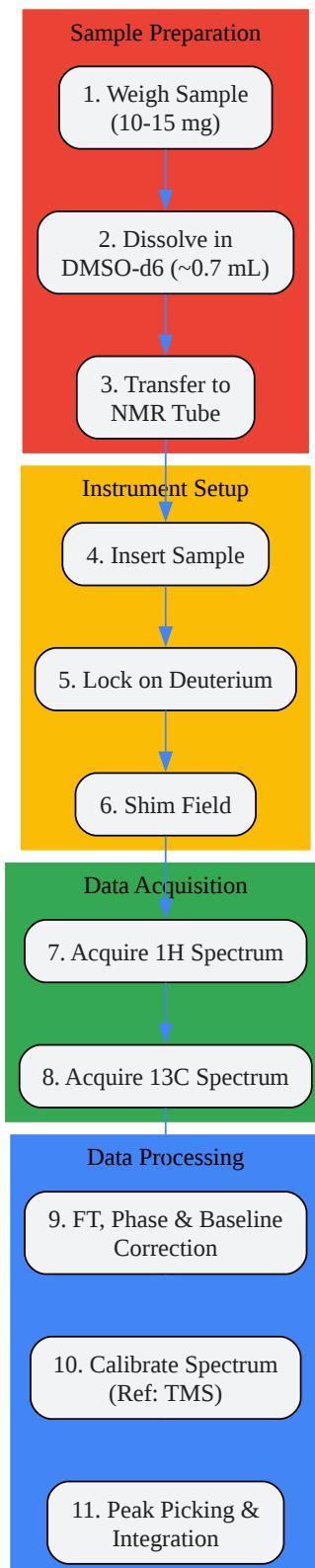
- Carbonyl Carbon (C7, δ 194.2): The signal at the lowest field is unequivocally the carbonyl carbon. Its extreme downfield shift is a hallmark of sp^2 -hybridized carbons double-bonded to an electronegative oxygen atom.[2]
- Ipso-Carbons: These are the carbons directly attached to a substituent.
 - C4' (C-OH, δ ~161.9): This carbon, attached to the hydroxyl group, is significantly deshielded by the electronegativity of the oxygen atom.[2]

- C4 (C-Cl, δ 138.4): The carbon bearing the chlorine is deshielded due to the inductive effect of the halogen.[\[2\]](#)
- C1' and C1: These carbons, attached to the carbonyl group, are also deshielded and appear in the downfield region of the aromatic carbons.

- Aromatic Carbons:
 - The most upfield aromatic signal (C3', C5', δ 115.3) corresponds to the carbons ortho to the electron-donating -OH group. This significant shielding is a classic indicator of an activated aromatic ring.
 - The remaining signals between δ 128-133 ppm belong to the other aromatic carbons (C2/C6, C3/C5, and C2'/C6'). Their precise assignment requires more advanced 2D NMR techniques (like HMBC/HSQC) but can be reasonably predicted based on the additive effects of the substituents. Carbons ortho to the carbonyl group (C2, C6, C2', C6') are expected to be the most deshielded among this group.

Part 3: Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **4-chloro-4'-hydroxybenzophenone**.


Materials and Instrumentation

- Sample: **4-Chloro-4'-hydroxybenzophenone** (>99% purity)
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
- Internal Standard: Tetramethylsilane (TMS)
- Instrumentation: 400 MHz (or higher) NMR Spectrometer
- NMR Tubes: 5 mm high-precision tubes

Step-by-Step Workflow

- Sample Preparation: a. Accurately weigh approximately 10-15 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the mixture until the sample is fully dissolved.^[3] A clear, particulate-free solution is required. d. Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube. e. Add a minimal amount of TMS if the solvent does not already contain it. f. Cap the NMR tube securely.
- Instrument Setup and Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is the target. d. Set the sample temperature, typically 298 K (25 °C).
- ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover a range of approximately -2 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure adequate relaxation between scans. d. Set the relaxation delay (d1) to at least 1-2 seconds. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. f. Process the data with Fourier transformation, phase correction, and baseline correction. g. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO peak to ~2.50 ppm. h. Integrate all signals and pick the peaks.
- ¹³C NMR Acquisition: a. Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). b. Set the spectral width to cover a range of approximately 0 to 220 ppm. c. Use a 30° pulse angle. d. Set a relaxation delay of at least 2 seconds. e. Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum. g. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the DMSO-d₆ solvent peak to ~39.52 ppm.

Workflow Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijraset.com [ijraset.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-4'-hydroxybenzophenone | TargetMol [\[targetmol.com\]](http://targetmol.com)
- To cite this document: BenchChem. [Introduction: The Analytical Imperative for 4-Chloro-4'-hydroxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b194592#1h-nmr-and-13c-nmr-of-4-chloro-4'-hydroxybenzophenone\]](https://www.benchchem.com/product/b194592#1h-nmr-and-13c-nmr-of-4-chloro-4'-hydroxybenzophenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

